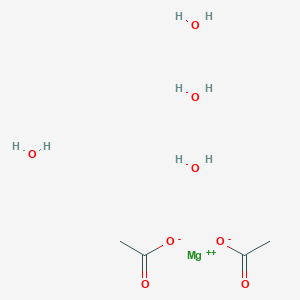

酢酸マグネシウム四水和物

概要

説明

Magnesium acetate tetrahydrate is a hydrated form of anhydrous magnesium acetate salt with the chemical formula of Mg(CH3COO)2 • 4H2O. As a salt form of magnesium, magnesium acetate is one of the bioavailable forms of magnesium and forms a very water soluble compound. Magnesium is an essential element and second most abundant cation in the body that plays a key role in maintaining normal cellular function such as production of ATP and efficient enzyme activity. Magnesium acetate tetrahydrate can be used as an electrolyte supplementation or a reagent in molecular biology experiments.

Magnesium Acetate Tetrahydrate is the hydrated acetate salt form of magnesium. Magnesium is a divalent cation essential for a number of biochemical processes involved in nerve signaling, bone mineralization and muscle contractions. About 350 enzymes involved in glycolysis and the Krebs cycle, formation of cyclic-AMP and ATP, cellular signal transduction and protein and nucleic acid synthesis are dependent on magnesium.

See also: Magnesium Cation (has active moiety) ... View More ...

科学的研究の応用

エネルギー貯蔵デバイス

酢酸マグネシウム四水和物は、メチルセルロースをベースとする生分解性固体高分子電解質フィルムの製造に使用されます . これらのフィルムはエネルギー貯蔵デバイスに使用されており、構造解析により、ポリマーマトリックスとの塩の錯形成が確認されています .

2. 生体反応におけるマグネシウム源 酢酸マグネシウム四水和物は、さまざまな生体反応におけるマグネシウム源として機能します . これらの反応が起こるために必要なマグネシウムイオンを提供します .

3. 化学変換における酢酸イオン源 この化合物は、化学変換における酢酸イオン源としても機能します . 酢酸イオンはさまざまな化学反応に関与し、他の化合物の変換に貢献します .

排出制御剤

酢酸マグネシウム四水和物は、石炭燃焼プロセスにおける排出制御剤として使用されます . これは、深刻な環境問題である酸性雨の低減に役立ちます .

ガラス形成プロセス

これは、固体の熱分解によるガラス形成プロセスに関与しています . このプロセスは、さまざまな種類のガラスの製造において重要です

作用機序

Target of Action

Magnesium acetate tetrahydrate primarily targets the adenylyl cyclase complex . Magnesium is an essential element and the second most abundant cation in the body, playing a key role in maintaining normal cellular function such as the production of ATP and efficient enzyme activity .

Mode of Action

Magnesium ions from magnesium acetate tetrahydrate electrostatically stabilize the adenylyl cyclase complex, enhancing its catalytic actions and the production of cAMP . This compound also participates in protein synthesis and ATP production, as well as adenylyl cyclase pathway and tyrosine kinase signaling pathways .

Biochemical Pathways

Magnesium acetate tetrahydrate affects several biochemical pathways. It plays a role in the adenylyl cyclase pathway and tyrosine kinase signaling pathways , which are crucial for many cellular functions . Additionally, it may also play a role in regulating glucose metabolism .

Pharmacokinetics

It is known that this compound is very water-soluble , which could influence its absorption and distribution in the body.

Result of Action

The action of magnesium acetate tetrahydrate results in several molecular and cellular effects. As a magnesium salt-containing laxative, it can prevent constipation and restore normal bowel function . When used as an electrolyte supplementation, it induces diuresis and a metabolic alkalinizing effect . It is also used as a source of water and electrolytes when combined with dextrose and other salts to form intravenous infusions .

Action Environment

The action of magnesium acetate tetrahydrate can be influenced by environmental factors. For instance, due to its hygroscopic nature, it must be stored away from water . . These factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Magnesium acetate tetrahydrate plays a crucial role in several biochemical reactions. It is involved in glycolysis and the Krebs cycle, where it acts as a cofactor for various enzymes. For instance, it interacts with enzymes such as hexokinase and phosphofructokinase in glycolysis, facilitating the phosphorylation of glucose and fructose-6-phosphate, respectively . Additionally, magnesium acetate tetrahydrate is essential for the formation of cyclic-AMP and ATP, which are vital for cellular energy transfer and signaling . The compound also interacts with proteins and other biomolecules, stabilizing their structures and enhancing their functions.

Cellular Effects

Magnesium acetate tetrahydrate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of magnesium acetate tetrahydrate can enhance the activity of protein kinases, which are crucial for signal transduction and cellular responses to external stimuli . Furthermore, it can affect gene expression by acting as a cofactor for transcription factors and other DNA-binding proteins, thereby regulating the transcription of specific genes. In terms of cellular metabolism, magnesium acetate tetrahydrate is involved in the synthesis of ATP, which is the primary energy currency of the cell .

Molecular Mechanism

The molecular mechanism of action of magnesium acetate tetrahydrate involves its interactions with various biomolecules. At the molecular level, it binds to enzymes and proteins, either activating or inhibiting their functions. For instance, magnesium acetate tetrahydrate can activate enzymes involved in ATP synthesis by binding to their active sites and facilitating the transfer of phosphate groups . Additionally, it can inhibit certain enzymes by competing with other metal ions for binding sites, thereby modulating their activities. The compound also influences gene expression by binding to transcription factors and other DNA-binding proteins, altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium acetate tetrahydrate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or moisture . Over time, the degradation of magnesium acetate tetrahydrate can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and cellular metabolism . The stability and degradation of magnesium acetate tetrahydrate must be carefully monitored to ensure consistent results in laboratory experiments.

Dosage Effects in Animal Models

The effects of magnesium acetate tetrahydrate can vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and improve metabolic processes. At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. It is essential to determine the optimal dosage of magnesium acetate tetrahydrate to maximize its benefits while minimizing potential adverse effects in animal studies.

Metabolic Pathways

Magnesium acetate tetrahydrate is involved in several metabolic pathways, including glycolysis and the Krebs cycle. It acts as a cofactor for enzymes such as hexokinase and phosphofructokinase, facilitating the phosphorylation of glucose and fructose-6-phosphate . Additionally, it is essential for the formation of cyclic-AMP and ATP, which are crucial for cellular energy transfer and signaling . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, magnesium acetate tetrahydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and binding affinity to different biomolecules. Once inside the cell, magnesium acetate tetrahydrate can accumulate in specific organelles, such as the mitochondria, where it plays a role in ATP synthesis and other metabolic processes .

Subcellular Localization

Magnesium acetate tetrahydrate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it participates in ATP synthesis and other metabolic processes. The subcellular localization of magnesium acetate tetrahydrate is crucial for its role in cellular metabolism and energy transfer.

特性

Key on ui mechanism of action |

Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by formation of transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass that stimulates peristalsis. When used as an electrolyte supplementation, magnesium acetate tetrahydrate induces diuresis and metabolic alkalinizing effect. Magnesium ions enhance reactivity of arteries to vasoconstrictors, promotes vasoconstriction, and increases peripheral resistance, leading to increased blood pressure through potential competition with calcium ions in the vascular system. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor. |

|---|---|

CAS番号 |

16674-78-5 |

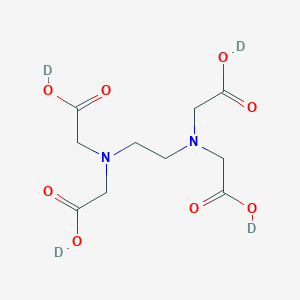

分子式 |

C2H6MgO3 |

分子量 |

102.37 g/mol |

IUPAC名 |

magnesium;diacetate;tetrahydrate |

InChI |

InChI=1S/C2H4O2.Mg.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChIキー |

IONBZDGFUXRXLQ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2] |

正規SMILES |

CC(=O)O.O.[Mg] |

沸点 |

117.1 °C at 760 mmHg |

Key on ui other cas no. |

16674-78-5 |

物理的記述 |

Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS] |

溶解性 |

Soluble |

製品の起源 |

United States |

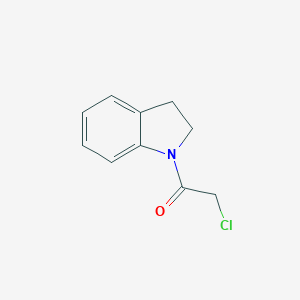

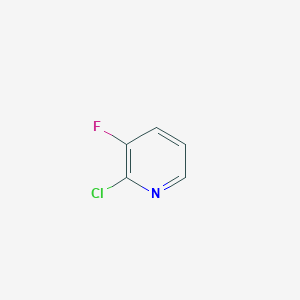

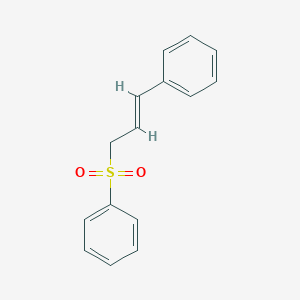

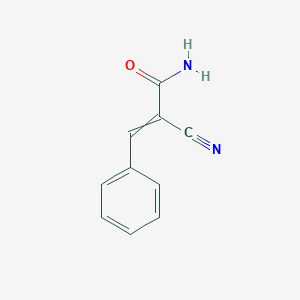

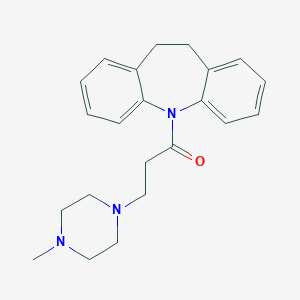

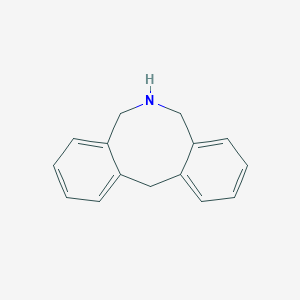

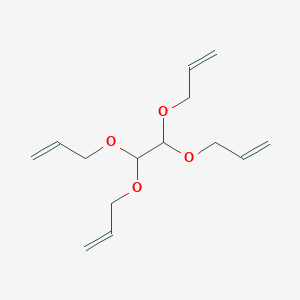

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

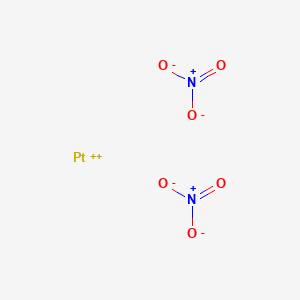

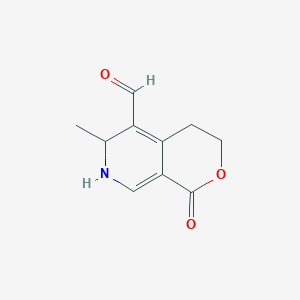

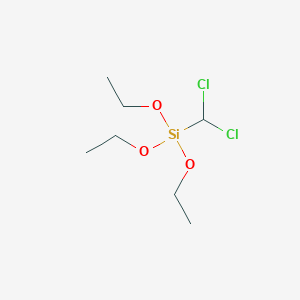

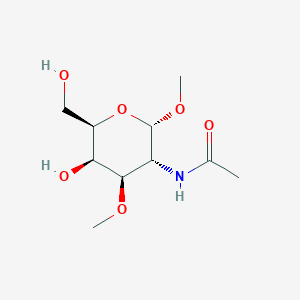

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。